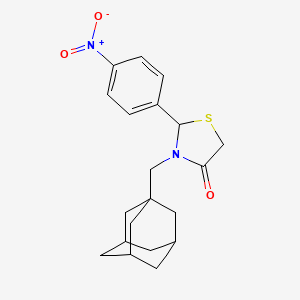![molecular formula C19H19NO2 B5193642 8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)
8-[2-(4-ethylphenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(4-ethylphenoxy)ethoxy]quinoline, commonly known as EEQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Wissenschaftliche Forschungsanwendungen
EEQ has been widely studied for its potential applications in various research areas, including cancer, neurodegenerative diseases, and infectious diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, EEQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, EEQ has shown promising results as an antiviral agent by inhibiting the replication of viruses such as influenza A and hepatitis C.
Wirkmechanismus
The mechanism of action of EEQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, EEQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, EEQ has been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects
EEQ has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, EEQ has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EEQ in lab experiments is its broad range of potential applications. It has been shown to have activity against various diseases, making it a versatile compound for research. Additionally, EEQ is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using EEQ in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of EEQ is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on EEQ. One area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of EEQ and its potential applications in various research areas. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of EEQ could lead to the development of more potent and selective compounds for use in research.
Synthesemethoden
EEQ can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with 4-ethylphenol, followed by the reaction of the resulting product with ethylene oxide. The final product is obtained through a purification process using column chromatography.
Eigenschaften
IUPAC Name |
8-[2-(4-ethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-15-8-10-17(11-9-15)21-13-14-22-18-7-3-5-16-6-4-12-20-19(16)18/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHVAEAILRYKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)
![2-{[4-(2,3-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5193573.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5193580.png)
![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)



![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
